(Z)-N-{2,2,2-trifluoro-1-[1-(4-fluorophenyl)-5-(4-methanesulfonylphenyl)-2-methyl-1H-pyrrol-3-yl]ethylidene}hydroxylamine
Description
Properties
IUPAC Name |
(NZ)-N-[2,2,2-trifluoro-1-[1-(4-fluorophenyl)-2-methyl-5-(4-methylsulfonylphenyl)pyrrol-3-yl]ethylidene]hydroxylamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16F4N2O3S/c1-12-17(19(25-27)20(22,23)24)11-18(26(12)15-7-5-14(21)6-8-15)13-3-9-16(10-4-13)30(2,28)29/h3-11,27H,1-2H3/b25-19- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWWJKJPBJOCABZ-PLRJNAJWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(N1C2=CC=C(C=C2)F)C3=CC=C(C=C3)S(=O)(=O)C)C(=NO)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(N1C2=CC=C(C=C2)F)C3=CC=C(C=C3)S(=O)(=O)C)/C(=N/O)/C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16F4N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-N-{2,2,2-trifluoro-1-[1-(4-fluorophenyl)-5-(4-methanesulfonylphenyl)-2-methyl-1H-pyrrol-3-yl]ethylidene}hydroxylamine is a complex organic compound with notable biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on existing research findings.
Chemical Structure and Properties
The compound's structure is characterized by a trifluoromethyl group, a hydroxylamine moiety, and a pyrrole ring system. Its molecular formula is , and it has a molecular weight of approximately 558.54 g/mol. The presence of the trifluoromethyl group is significant in enhancing the compound's lipophilicity and biological activity.
Research indicates that this compound exhibits anti-virulence activity against specific pathogens. Notably, it targets the Yersinia protein tyrosine phosphatase YopH , inhibiting its function by binding to the phosphotyrosine-binding pocket. This inhibition disrupts the pathogen's ability to evade host immune responses, suggesting potential as an anti-infective agent .
1. Antimicrobial Activity
Studies have shown that derivatives of compounds containing trifluoromethyl groups exhibit broad-spectrum antimicrobial properties. The compound has been evaluated for its effectiveness against various bacteria and fungi, demonstrating significant inhibitory effects in vitro.
2. Anti-inflammatory Effects
The compound's structure suggests potential anti-inflammatory properties. Similar pyrrole derivatives have been noted for their ability to inhibit cyclooxygenase enzymes, which play a crucial role in inflammation pathways .
3. Anticancer Potential
Preliminary studies suggest that compounds with similar structural motifs may possess anticancer properties by inducing apoptosis in cancer cells or inhibiting tumor growth through various pathways .
Table 1: Summary of Biological Activities
Pharmacological Studies
In vitro studies have demonstrated that this compound exhibits selective inhibition of certain enzymes involved in inflammatory processes. For instance, it has shown promise as a selective inhibitor of cyclooxygenase (COX) pathways .
Scientific Research Applications
Anticancer Activity
Research indicates that compounds with similar structural motifs exhibit anticancer properties. The trifluoromethyl and sulfonamide functionalities are known to enhance biological activity by improving solubility and metabolic stability. Studies have shown that derivatives of pyrrole compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
Antimicrobial Properties
Compounds containing fluorinated groups often demonstrate enhanced antimicrobial activity. The presence of the trifluoromethyl group may contribute to increased lipophilicity, allowing better membrane penetration and efficacy against bacterial strains. Preliminary studies suggest that this compound may be effective against resistant bacterial strains.
Neuroprotective Effects
The hydroxylamine functional group is known for its ability to scavenge free radicals, suggesting potential neuroprotective applications. Research into similar compounds has shown promise in protecting neuronal cells from oxidative stress, making this compound a candidate for further investigation in neurodegenerative disease models.
Enzyme Inhibition Studies
The unique structure of (Z)-N-{2,2,2-trifluoro-1-[1-(4-fluorophenyl)-5-(4-methanesulfonylphenyl)-2-methyl-1H-pyrrol-3-yl]ethylidene}hydroxylamine allows it to interact with various enzymes. Studies on related compounds have indicated potential as inhibitors of key enzymes involved in metabolic pathways, which could lead to applications in metabolic disorders or obesity management.
Target Identification
The compound can be utilized in target identification studies where its binding affinity to specific proteins can be assessed. This is crucial for drug discovery processes where understanding the interaction between drug candidates and biological targets is essential.
Case Studies
Comparison with Similar Compounds
Comparison with Similar Compounds
Electronic and Steric Effects
- Fluorophenyl Groups : Present in both the target compound and ’s pyrimidine derivative, fluorophenyl groups enhance metabolic stability and modulate electron density at binding sites. The para-fluorine in the target compound may reduce steric hindrance compared to ortho-substituted analogues .
- Sulfonyl vs.
- Trifluoroethylidene vs. Prop-1-en-1-yl : The trifluoroethylidene group in the target compound introduces significant steric bulk and electron deficiency, which may hinder rotation around the C=N bond (fixed in Z-configuration) compared to the less-substituted prop-1-en-1-yl group in .
Crystallographic Insights
Programs like SHELXL () are essential for comparing bond lengths and angles. For example:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
